Cas no 2098081-67-3 ((4-(2-hydroxyethyl)piperidin-1-yl)(pyridin-3-yl)methanone)

(4-(2-hydroxyethyl)piperidin-1-yl)(pyridin-3-yl)methanone Chemical and Physical Properties
Names and Identifiers
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- Methanone, [4-(2-hydroxyethyl)-1-piperidinyl]-3-pyridinyl-
- (4-(2-Hydroxyethyl)piperidin-1-yl)(pyridin-3-yl)methanone
- starbld0014696
- AKOS026708577
- F1907-4057
- 2098081-67-3
- [4-(2-hydroxyethyl)piperidin-1-yl]-pyridin-3-ylmethanone
- (4-(2-hydroxyethyl)piperidin-1-yl)(pyridin-3-yl)methanone
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- Inchi: 1S/C13H18N2O2/c16-9-5-11-3-7-15(8-4-11)13(17)12-2-1-6-14-10-12/h1-2,6,10-11,16H,3-5,7-9H2
- InChI Key: XNONQHRIQOZGAG-UHFFFAOYSA-N
- SMILES: C(N1CCC(CCO)CC1)(C1=CC=CN=C1)=O
Computed Properties
- Exact Mass: 234.136827821g/mol
- Monoisotopic Mass: 234.136827821g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 250
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 53.4Ų
- XLogP3: 0.7
Experimental Properties
- Density: 1.155±0.06 g/cm3(Predicted)
- Boiling Point: 419.5±15.0 °C(Predicted)
- pka: 15.10±0.10(Predicted)
(4-(2-hydroxyethyl)piperidin-1-yl)(pyridin-3-yl)methanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | H239441-1g |
(4-(2-Hydroxyethyl)piperidin-1-yl)(pyridin-3-yl)methanone |
2098081-67-3 | 1g |
$ 570.00 | 2022-06-04 | ||
Life Chemicals | F1907-4057-5g |
(4-(2-hydroxyethyl)piperidin-1-yl)(pyridin-3-yl)methanone |
2098081-67-3 | 95%+ | 5g |
$1203.0 | 2023-09-07 | |
Life Chemicals | F1907-4057-1g |
(4-(2-hydroxyethyl)piperidin-1-yl)(pyridin-3-yl)methanone |
2098081-67-3 | 95%+ | 1g |
$401.0 | 2023-09-07 | |
TRC | H239441-100mg |
(4-(2-Hydroxyethyl)piperidin-1-yl)(pyridin-3-yl)methanone |
2098081-67-3 | 100mg |
$ 95.00 | 2022-06-04 | ||
Life Chemicals | F1907-4057-2.5g |
(4-(2-hydroxyethyl)piperidin-1-yl)(pyridin-3-yl)methanone |
2098081-67-3 | 95%+ | 2.5g |
$802.0 | 2023-09-07 | |
Life Chemicals | F1907-4057-0.25g |
(4-(2-hydroxyethyl)piperidin-1-yl)(pyridin-3-yl)methanone |
2098081-67-3 | 95%+ | 0.25g |
$361.0 | 2023-09-07 | |
TRC | H239441-500mg |
(4-(2-Hydroxyethyl)piperidin-1-yl)(pyridin-3-yl)methanone |
2098081-67-3 | 500mg |
$ 365.00 | 2022-06-04 | ||
Life Chemicals | F1907-4057-0.5g |
(4-(2-hydroxyethyl)piperidin-1-yl)(pyridin-3-yl)methanone |
2098081-67-3 | 95%+ | 0.5g |
$380.0 | 2023-09-07 | |
Life Chemicals | F1907-4057-10g |
(4-(2-hydroxyethyl)piperidin-1-yl)(pyridin-3-yl)methanone |
2098081-67-3 | 95%+ | 10g |
$1684.0 | 2023-09-07 |
(4-(2-hydroxyethyl)piperidin-1-yl)(pyridin-3-yl)methanone Related Literature
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1. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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3. Book reviews
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
Additional information on (4-(2-hydroxyethyl)piperidin-1-yl)(pyridin-3-yl)methanone
Professional Introduction to (4-(2-hydroxyethyl)piperidin-1-yl)(pyridin-3-yl)methanone (CAS No. 2098081-67-3)
(4-(2-hydroxyethyl)piperidin-1-yl)(pyridin-3-yl)methanone is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 2098081-67-3, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The molecular structure of this compound incorporates both piperidine and pyridine moieties, which are well-known for their role in enhancing the bioactivity and pharmacological properties of various therapeutic agents.
The piperidine ring in (4-(2-hydroxyethyl)piperidin-1-yl)(pyridin-3-yl)methanone contributes to its solubility and stability, making it an attractive candidate for further investigation in pharmaceutical formulations. Additionally, the presence of a hydroxyethyl group at the 4-position of the piperidine ring introduces a hydrophilic character, which can improve the compound's solubility in water-based environments. This feature is particularly crucial for oral and injectable drug formulations, where bioavailability is a key consideration.
Recent studies have highlighted the importance of heterocyclic compounds in the development of novel therapeutic agents. The pyridine moiety in (4-(2-hydroxyethyl)piperidin-1-yl)(pyridin-3-yl)methanone has been shown to enhance binding affinity to biological targets, making it a valuable component in designing drugs with improved efficacy. For instance, pyridine-based compounds have been widely used in the development of kinase inhibitors, antiviral agents, and anti-inflammatory drugs. The combination of piperidine and pyridine in this compound suggests potential applications in multiple therapeutic areas.
In addition to its structural significance, (4-(2-hydroxyethyl)piperidin-1-yl)(pyridin-3-yl)methanone has been investigated for its pharmacokinetic properties. The hydroxyethyl group at the piperidine ring can influence metabolic pathways, potentially leading to enhanced drug stability and reduced toxicity. Preliminary studies have indicated that this compound exhibits moderate oral bioavailability and a favorable pharmacokinetic profile, which are essential characteristics for any candidate drug molecule.
The synthesis of (4-(2-hydroxyethyl)piperidin-1-yl)(pyridin-3-yl)methanone involves multi-step organic reactions, including condensation and cyclization processes. The use of advanced synthetic methodologies has enabled researchers to optimize the yield and purity of this compound. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex heterocyclic framework efficiently. These synthetic advancements have not only facilitated the production of this compound but also paved the way for its application in various chemical transformations.
One of the most exciting aspects of (4-(2-hydroxyethyl)piperidin-1-yl)(pyridin-3-yl)methanone is its potential as a scaffold for drug discovery. By modifying specific functional groups within its structure, researchers can explore new derivatives with enhanced pharmacological properties. For example, introducing additional substituents at the pyridine ring could alter binding interactions with target enzymes or receptors, leading to improved therapeutic outcomes. This flexibility makes it an invaluable tool for medicinal chemists seeking to develop novel drugs.
The compound's ability to interact with biological targets has also been explored through computational modeling and molecular dynamics simulations. These studies have provided insights into its binding mechanisms and interactions with proteins such as kinases and transcription factors. Such detailed understanding is crucial for designing drugs with high specificity and low off-target effects. The integration of computational techniques with experimental data has significantly accelerated the drug discovery process.
In conclusion, (4-(2-hydroxyethyl)piperidin-1-yl)(pyridin-3-yl)methanone (CAS No. 2098081-67-3) represents a promising compound in pharmaceutical chemistry due to its unique structural features and potential applications in drug development. Its combination of piperidine and pyridine moieties offers advantages in terms of solubility, stability, and bioactivity. Further research into its synthesis, pharmacokinetics, and pharmacodynamics will undoubtedly lead to new therapeutic breakthroughs. As our understanding of molecular interactions continues to evolve, compounds like this will play a pivotal role in shaping the future of medicine.
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